![molecular formula C9H8BrF3 B2958509 4-Methyl-2-(trifluoromethyl)benzyl bromide CAS No. 261952-18-5](/img/structure/B2958509.png)
4-Methyl-2-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
The synthesis of 4-Methyl-2-(trifluoromethyl)benzyl bromide involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(trifluoromethyl)benzyl bromide can be represented by the linear formula CF3C6H4CH2Br . The molecular weight is 239.03 .Chemical Reactions Analysis
4-Methyl-2-(trifluoromethyl)benzyl bromide is used in various chemical reactions. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
4-Methyl-2-(trifluoromethyl)benzyl bromide is a solid at 20°C . It has a refractive index of 1.484 , a boiling point of 65-69 °C/5 mmHg , and a melting point of 29-33 °C . The density of this compound is 1.546 g/mL at 25 °C .Scientific Research Applications
Synthesis of Benzimidazoles
This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their antiviral activities .
Inhibitors of Hepatitis C Virus NS5B Polymerase
4-Methyl-2-(trifluoromethyl)benzyl bromide is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds act as potent inhibitors of hepatitis C virus NS5B polymerase, an enzyme essential for the replication of the hepatitis C virus .
Production of Phenyl Sulfide Derivatives
This compound can be used to produce p-trifluoromethylbenzyl phenyl sulfide . Phenyl sulfide derivatives have various applications in medicinal chemistry and drug discovery .
Use in Medicine
4-(Trifluoromethyl)benzyl bromide is used in medicine . While the specific applications are not detailed in the source, it’s likely that its use in medicine is related to its role in the synthesis of various bioactive compounds .
Life Science Research
This compound is used in life science research . It’s likely used in the synthesis of various compounds for biological studies .
Material Science Research
4-Methyl-2-(trifluoromethyl)benzyl bromide is also used in material science research . It could be used in the synthesis of materials with unique properties .
Mechanism of Action
While the specific mechanism of action for 4-Methyl-2-(trifluoromethyl)benzyl bromide is not explicitly mentioned in the search results, it is known that this compound is a useful building block in organic synthesis . It is used in the synthesis of various compounds with antiviral activities and as inhibitors of hepatitis C virus NS5B polymerase .
Safety and Hazards
This compound is considered hazardous. It poses a serious risk of skin corrosion and eye damage . It is also a slight fire hazard when exposed to heat or flame . Safety precautions include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-4-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSCRLBUJIWGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)benzyl bromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.